N1-[(Diphenylphosphoryl)(thien-2-yl)methyl]-3-(trifluoromethyl)aniline
Description
N1-[(Diphenylphosphoryl)(thien-2-yl)methyl]-3-(trifluoromethyl)aniline is a structurally complex molecule featuring a trifluoromethyl-substituted aniline core, a thiophene-derived methyl group, and a diphenylphosphoryl moiety. This combination of functional groups confers unique electronic, steric, and solubility properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[diphenylphosphoryl(thiophen-2-yl)methyl]-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3NOPS/c25-24(26,27)18-9-7-10-19(17-18)28-23(22-15-8-16-31-22)30(29,20-11-3-1-4-12-20)21-13-5-2-6-14-21/h1-17,23,28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZCFILEGRNGAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=CS3)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3NOPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(Diphenylphosphoryl)(thien-2-yl)methyl]-3-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Diphenylphosphoryl Intermediate: This step involves the reaction of diphenylphosphine oxide with a suitable halogenating agent to form the diphenylphosphoryl intermediate.
Thienyl Group Introduction: The thienyl group is introduced through a coupling reaction with the diphenylphosphoryl intermediate, often using palladium-catalyzed cross-coupling reactions.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, typically using trifluoromethylating agents such as trifluoromethyl iodide.
Final Coupling with Aniline: The final step involves coupling the intermediate with aniline under suitable conditions, often using a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N1-[(Diphenylphosphoryl)(thien-2-yl)methyl]-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and electrophiles in various organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N1-[(Diphenylphosphoryl)(thien-2-yl)methyl]-3-(trifluoromethyl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N1-[(Diphenylphosphoryl)(thien-2-yl)methyl]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}pyrimidin-2-amine (T134)
- Structure : Replaces the phosphoryl-thienylmethyl group with a diphenylmethyl unit. Retains the trifluoromethylphenyl and pyrimidine amine groups.
- Thiophene ring in the target compound may enhance π-π stacking compared to T134’s purely aromatic system.
- Synthesis: T134 is synthesized via chlorination of a diphenylmethanol precursor, followed by nucleophilic substitution with 2-aminopyrimidine (37% yield after recrystallization) .
N-[1-(5-methylthiophen-2-yl)ethyl]-3-(trifluoromethyl)aniline
- Structure : Shares the trifluoromethylaniline and thiophene motifs but lacks the phosphoryl group.
- Key Differences :
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
- Structure : Contains a piperazine-methyl group instead of the phosphoryl-thienyl unit.
- Widely used as a pharmaceutical intermediate, highlighting the versatility of trifluoromethylaniline derivatives .
Solubility and Polarity
- The phosphoryl group in the target compound increases polarity compared to T134 (non-polar diphenylmethyl) and N-[1-(5-methylthiophen-2-yl)ethyl]-3-(trifluoromethyl)aniline (moderate polarity). This may enhance aqueous solubility but reduce membrane permeability .
Biological Activity
N1-[(Diphenylphosphoryl)(thien-2-yl)methyl]-3-(trifluoromethyl)aniline is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is characterized by its unique structure, which includes a diphenylphosphoryl group, a thienyl group, and a trifluoromethyl group attached to an aniline backbone. This structural complexity contributes to its diverse biological activities and potential applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the diphenylphosphoryl group allows for modulation of enzyme activities, while the thienyl and trifluoromethyl groups enhance lipophilicity and bioavailability. These interactions can influence various pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
- Receptor Binding : It may bind to receptors, altering signaling pathways that regulate cellular functions.
Biological Activity Data
Research has demonstrated various biological activities associated with this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation of cancer cells | |
| Anti-inflammatory | Reduces inflammatory markers | |
| Antimicrobial | Exhibits activity against bacterial strains |
Case Studies
- Anticancer Activity : A study investigated the effects of this compound on various cancer cell lines. Results showed significant inhibition of cell growth, particularly in breast and lung cancer models. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.
- Anti-inflammatory Effects : In a model of induced inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates its potential utility in treating inflammatory diseases.
- Antimicrobial Properties : The compound was tested against several bacterial strains, demonstrating notable antibacterial activity. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
